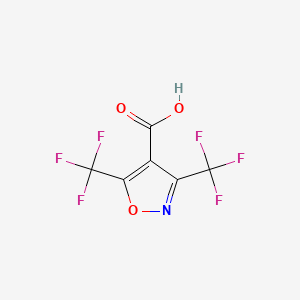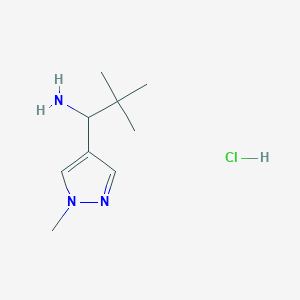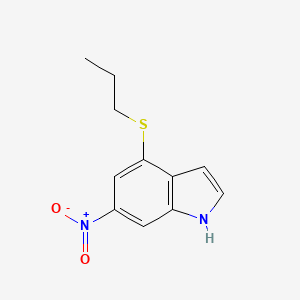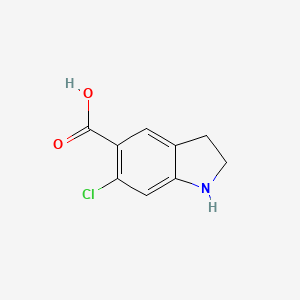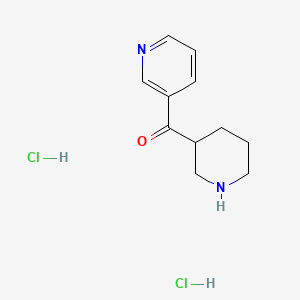![molecular formula C15H15ClO B1457897 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL CAS No. 1393441-73-0](/img/structure/B1457897.png)
2-[2-(2-Chlorophenyl)phenyl]propan-2-OL
Vue d'ensemble
Description
“2-[2-(2-Chlorophenyl)phenyl]propan-2-OL” is a chemical compound with the molecular formula C9H11ClO . It is a tertiary alcohol . The compound is also known by other synonyms such as “2-(2-chlorophenyl)propan-2-ol” and has a CAS number of 3670-15-3 .
Molecular Structure Analysis
The molecular structure of “2-[2-(2-Chlorophenyl)phenyl]propan-2-OL” consists of a propan-2-ol group where the hydrogen attached to the carbon bearing the hydroxy group has been replaced by a phenyl group . The molecular weight of this compound is 170.63 g/mol .
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of compounds structurally related to 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL involve base-catalyzed Claisen-Schmidt condensation reactions, leading to chalcone derivatives. These compounds were characterized using FT-IR, elemental analysis, and single-crystal X-ray diffraction, which helps understand their molecular structures and potential chemical reactivities (Salian et al., 2018).
Biological Properties
- Studies on compounds with similar structures have explored their biological properties, such as anticonvulsive and n-cholinolytic activities, without displaying antibacterial activity. This highlights the potential for these compounds to be developed into therapeutic agents with specific biological targets (Papoyan et al., 2011).
Antimicrobial and Anticancer Activity
- Molecular docking and quantum chemical calculations have been applied to related compounds to study their antimicrobial and anticancer activities. These studies provide insights into the interactions between these molecules and biological targets, which could inform the development of new drugs (Viji et al., 2020).
Antifungal Evaluation
- The synthesis of 1,2,3-triazole derivatives, including structures resembling 2-[2-(2-Chlorophenyl)phenyl]propan-2-OL, and their in vitro evaluation against Candida strains demonstrate significant antifungal activities. This suggests the potential of these compounds in developing antifungal agents (Lima-Neto et al., 2012).
Spectroscopic and Computational Studies
- Comprehensive spectroscopic and computational studies, including molecular docking, have been conducted on related molecules to elucidate their molecular structures, charge transfer mechanisms, and interactions with biological molecules. Such research contributes to understanding the chemical and biological properties of these compounds, potentially leading to new applications in material science or biotechnology (Jayasudha et al., 2020).
Propriétés
IUPAC Name |
2-[2-(2-chlorophenyl)phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c1-15(2,17)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZLIVPSWZVZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501225052 | |
| Record name | [1,1′-Biphenyl]-2-methanol, 2′-chloro-α,α-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Chlorophenyl)phenyl]propan-2-OL | |
CAS RN |
1393441-73-0 | |
| Record name | [1,1′-Biphenyl]-2-methanol, 2′-chloro-α,α-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-2-methanol, 2′-chloro-α,α-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



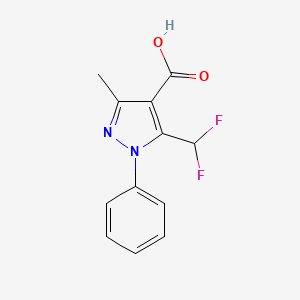
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)
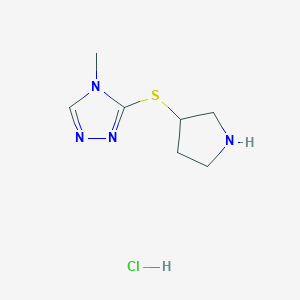
![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)
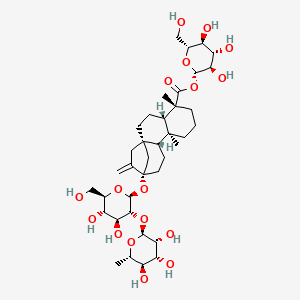
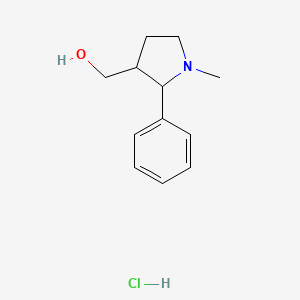
![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)
![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)
